benzene-1,3-dicarboxylic acid;butane-1,4-diol;nonanedioic acid;terephthalic acid
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Overview
Description
The compound “benzene-1,3-dicarboxylic acid; butane-1,4-diol; nonanedioic acid; terephthalic acid” is a complex mixture of four distinct chemical entities. Each of these compounds has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Benzene-1,3-dicarboxylic acid: Industrial production often involves the use of a continuous oxidation process to ensure high yield and purity .
Butane-1,4-diol: Butane-1,4-diol can be synthesized through several methods, including the Reppe process, which involves the reaction of acetylene with formaldehyde, followed by hydrogenation . Another method involves the hydrogenation of maleic anhydride . Industrial production often utilizes the Davy process, which converts maleic anhydride to methyl maleate ester, followed by hydrogenation .
Nonanedioic acid: This process involves the cleavage of the double bond in oleic acid, followed by oxidative cleavage to form nonanedioic acid .
Terephthalic acid: Terephthalic acid is primarily produced through the oxidation of para-xylene using a cobalt-manganese catalyst in the presence of air . This process is similar to the production of isophthalic acid but involves para-xylene as the starting material .
Chemical Reactions Analysis
Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including esterification, amidation, and decarboxylation . Common reagents include alcohols for esterification and amines for amidation . Major products include esters and amides .
Butane-1,4-diol: Butane-1,4-diol can undergo dehydration to form tetrahydrofuran (THF) in the presence of phosphoric acid at high temperatures . It can also react with dicarboxylic acids to form polyesters and with diisocyanates to form polyurethanes .
Nonanedioic acid: Nonanedioic acid can undergo esterification with alcohols to form esters, which are commonly used as plasticizers . It can also undergo reduction to form nonanediol .
Terephthalic acid: Terephthalic acid undergoes esterification with ethylene glycol to form polyethylene terephthalate (PET), a widely used polymer . It can also react with other diols to form various polyesters .
Scientific Research Applications
Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid is used in the production of high-performance polymers, such as polyesters and polyamides . It is also used as a building block for metal-organic frameworks (MOFs) in materials science .
Butane-1,4-diol: Butane-1,4-diol is used as a solvent and in the production of plastics, elastic fibers, and polyurethanes . It is also used in the synthesis of γ-butyrolactone (GBL) and tetrahydrofuran (THF) .
Nonanedioic acid: Nonanedioic acid is used in the production of plasticizers, lubricants, and cosmetics . It also has applications in the synthesis of polymers and as an intermediate in organic synthesis .
Terephthalic acid: Terephthalic acid is primarily used in the production of polyethylene terephthalate (PET), which is used in the manufacture of plastic bottles and fibers . It is also used in the production of other polyesters and resins .
Mechanism of Action
The mechanism of action for each compound varies based on its chemical structure and application. For example, benzene-1,3-dicarboxylic acid acts as a ligand in metal-organic frameworks, coordinating with metal ions to form stable structures . Butane-1,4-diol acts as a monomer in polymerization reactions, forming long-chain polymers through condensation reactions . Nonanedioic acid acts as a plasticizer by reducing the brittleness of polymers . Terephthalic acid acts as a monomer in the production of PET, forming long-chain polymers through esterification reactions .
Comparison with Similar Compounds
Benzene-1,3-dicarboxylic acid: Similar compounds include phthalic acid (benzene-1,2-dicarboxylic acid) and terephthalic acid (benzene-1,4-dicarboxylic acid) . Benzene-1,3-dicarboxylic acid is unique in its ability to form high-performance polymers with superior thermal and mechanical properties .
Butane-1,4-diol: Similar compounds include 1,2-butanediol and 1,3-butanediol . Butane-1,4-diol is unique in its ability to form polyurethanes and polyesters with high elasticity and strength .
Nonanedioic acid: Similar compounds include sebacic acid (decanedioic acid) and adipic acid (hexanedioic acid) . Nonanedioic acid is unique in its ability to act as a plasticizer and lubricant .
Terephthalic acid: Similar compounds include isophthalic acid (benzene-1,3-dicarboxylic acid) and phthalic acid (benzene-1,2-dicarboxylic acid) . Terephthalic acid is unique in its ability to form PET with excellent clarity and strength .
Properties
CAS No. |
25153-35-9 |
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Molecular Formula |
C29H38O14 |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;butane-1,4-diol;nonanedioic acid;terephthalic acid |
InChI |
InChI=1S/C9H16O4.2C8H6O4.C4H10O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;5-3-1-2-4-6/h1-7H2,(H,10,11)(H,12,13);2*1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
InChI Key |
ROWRNVDSLMRKDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCO)CO |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCO)CO |
Origin of Product |
United States |
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